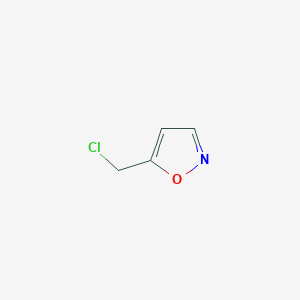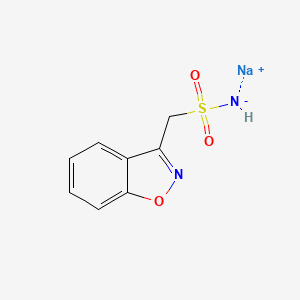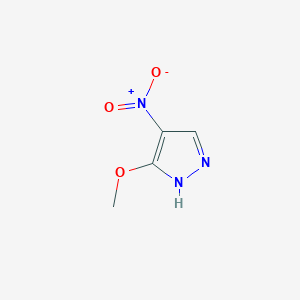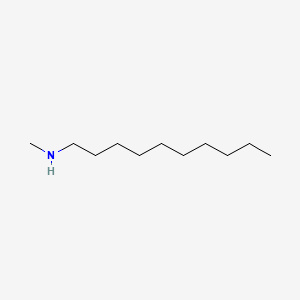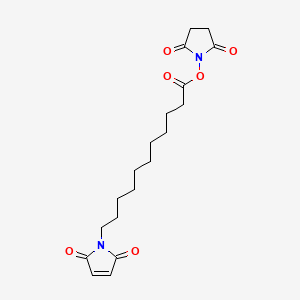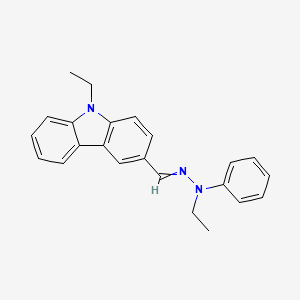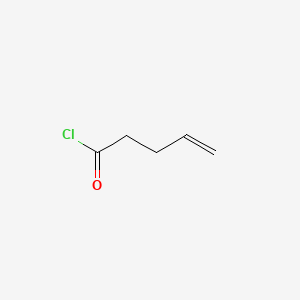
Dilithium Carbanide Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Dilithium Carbanide Bromide” appears to be a compound with the molecular formula CH3BrLi21. However, there is limited information available about this specific compound. It’s worth noting that dilithium compounds, such as dilithium carbonate, are well-studied and used in various applications2.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “Dilithium Carbanide Bromide”. However, the synthesis of similar dilithium compounds has been studied34.Molecular Structure Analysis
The molecular structure of “Dilithium Carbanide Bromide” is not explicitly available. However, the structure of related dilithium compounds has been studied56.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Dilithium Carbanide Bromide”. However, the reactions of similar dilithium compounds have been studied756.Physical And Chemical Properties Analysis
The physical and chemical properties of “Dilithium Carbanide Bromide” are not explicitly available. However, the properties of related dilithium compounds have been studied51011.Aplicaciones Científicas De Investigación
-
Dilithium (2,3-Dilithium-oxy)-terephthalate
- Scientific Field : Electrochemistry, specifically in the development of rechargeable batteries .
- Application Summary : This compound is used as an organic electrode material in rechargeable batteries. It offers opportunities to promote cost-effective and environmentally friendly batteries .
- Methods of Application : The electrochemical performance of this organic host structure relies on the crystal packing. The impact of polymorphism on the electrochemical behavior of dilithium (2,3-dilithium-oxy)-terephthalate vs. Li has been studied .
- Results or Outcomes : A new polymorph of dilithium (2,3-dilithium-oxy)-terephthalate referred to as Li 4 - o -DHT (β-phase) was able to operate at 3.1 V vs. Li + /Li, which corresponds to a positive potential shift of +250 mV compared to the other polymorph formerly reported .
-
- Scientific Field : Cryptography, specifically Post-Quantum Cryptography (PQC) .
- Application Summary : CRYSTALS- Dilithium is a lattice-based digital signature scheme that has been selected as a finalist in the PQC standardization process of NIST .
- Methods of Application : A variety of software implementations have been evaluated regarding their performance and memory requirements for platforms like x86 or ARM Cortex-M4 .
- Results or Outcomes : This work presents a first set of Field-Programmable Gate Array (FPGA) implementations for the low-end Xilinx Artix-7 platform, evaluating the peculiarities of the scheme in hardware, reflecting all available round-3 parameter sets .
Safety And Hazards
The safety and hazards associated with “Dilithium Carbanide Bromide” are not known. However, the safety data sheets of related compounds, such as lithium bromide and lithium carbonate, provide some insights121314.
Direcciones Futuras
The future directions of “Dilithium Carbanide Bromide” are not explicitly known. However, the future directions of related dilithium compounds have been discussed51516.
Please note that this analysis is based on the limited information available and the actual properties of “Dilithium Carbanide Bromide” may vary. For a more accurate and comprehensive analysis, further research and experimental studies are needed.
Propiedades
IUPAC Name |
dilithium;carbanide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.BrH.2Li/h1H3;1H;;/q-1;;2*+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGJMYDHOESPR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[CH3-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BrLi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421975 |
Source


|
| Record name | Dilithium Carbanide Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium Carbanide Bromide | |
CAS RN |
332360-06-2 |
Source


|
| Record name | Dilithium Carbanide Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

